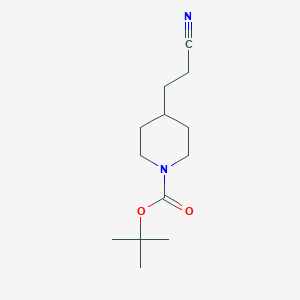

Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHKLYFOHPHRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method A: Direct Cyclization and Esterification

This method involves the direct cyclization of 2-cyanoethyl amine with tert-butyl acrylate.

- Combine 2-cyanoethyl amine (1 equivalent) with tert-butyl acrylate (1 equivalent) in a suitable solvent such as dichloromethane.

- Add a base such as triethylamine to facilitate the reaction.

- Stir the mixture at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

- After completion, wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate.

Yield: Approximately 70-80% based on starting materials.

Method B: Two-Step Synthesis via Intermediate Formation

This method utilizes an intermediate compound to achieve higher purity and yield.

Step 1: Synthesis of Piperidine Intermediate

- React 4-piperidone with sodium cyanide in ethanol under reflux conditions.

- This reaction forms an intermediate piperidine derivative with a cyano group.

Step 2: Esterification

- The intermediate is then treated with tert-butyl chloroformate in the presence of a base such as sodium bicarbonate.

- Stirring under controlled temperature allows for the formation of this compound.

Yield: Approximately 85% after purification.

Method C: Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity for its efficiency and speed.

- Combine tert-butyl acrylate, 2-cyanoethyl amine, and a catalytic amount of base in a microwave reactor.

- Set the microwave to a specific power level and time to facilitate rapid cyclization and esterification.

- After reaction completion, cool down and purify using column chromatography.

Yield: Approximately 90% with reduced reaction time compared to conventional methods.

| Method | Key Features | Yield (%) | Reaction Time |

|---|---|---|---|

| Direct Cyclization | Simple one-pot reaction | 70-80 | Several hours |

| Two-Step Synthesis | Higher purity via intermediate | 85 | Longer due to two steps |

| Microwave-Assisted | Fast reaction with high efficiency | 90 | Minutes |

This compound can be synthesized through various methods, each offering distinct advantages regarding yield and efficiency. The choice of method may depend on specific laboratory conditions and desired purity levels. Future research may focus on optimizing these methods further or exploring alternative synthetic routes that could enhance sustainability or reduce costs in industrial applications.

化学反应分析

Types of Reactions

Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives.

科学研究应用

Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of neuropharmacology.

Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and catalysts.

作用机制

The mechanism of action of tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The piperidine ring provides structural stability and influences the compound’s binding affinity and specificity.

相似化合物的比较

Structural Similarities and Key Differences

The compound shares structural homology with several piperidine-based Boc-protected derivatives. provides a list of analogs with similarity scores (ranging from 0.84 to 0.92), highlighting critical variations in substituents:

| Compound Name | Substituent at 4-Position | Similarity Score | Key Functional Group Properties |

|---|---|---|---|

| Target Compound | 2-cyanoethyl | 1.00 | Polar nitrile, moderate reactivity |

| tert-Butyl 4-cyanopiperidine-1-carboxylate | Cyano | 0.86 | Direct nitrile, higher polarity |

| tert-Butyl 4-acetylpiperidine-1-carboxylate | Acetyl | 0.91 | Ketone, less polar |

| tert-Butyl 4-propionylpiperidine-1-carboxylate | Propionyl | 0.91 | Ketone with extended alkyl chain |

| 1-Boc-4-(Cyanomethyl)piperidine | Cyanomethyl | 0.88 | Shorter alkyl chain, nitrile |

Key Observations :

- Polarity and Reactivity: The 2-cyanoethyl group in the target compound introduces moderate polarity compared to the direct cyano group in tert-butyl 4-cyanopiperidine-1-carboxylate. This difference impacts solubility and reactivity in nucleophilic substitutions (e.g., the cyanoethyl group may undergo conjugate additions more readily than the acetyl analog) .

- Synthetic Flexibility: Analogs with ketone groups (e.g., acetyl, propionyl) are more amenable to reductions (e.g., to alcohols) or Grignard reactions, whereas the cyanoethyl group offers pathways for hydrolysis to carboxylic acids or formation of heterocycles .

Comparison of Yields :

- The target compound and its acetyl analog () typically achieve yields of 70–85%, while cyanomethyl derivatives require stricter temperature control due to nitrile stability, resulting in slightly lower yields (~65%) .

生物活性

Tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory processes and metabolic pathways. The presence of the cyano group is particularly notable for its potential role in modulating biological activity through interactions with nucleophiles in biomolecules.

Pharmacological Studies

Studies have shown that derivatives of piperidine compounds exhibit a range of pharmacological activities, including:

- Anti-inflammatory effects : Compounds that inhibit pro-inflammatory cytokines, such as IL-1β, are crucial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

- Neuroprotective properties : Some piperidine derivatives have been investigated for their ability to protect neuronal cells from apoptosis and oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits dose-dependent inhibition of inflammatory markers in human macrophages. For instance, compounds derived from similar scaffolds have shown significant reductions in IL-1β release when tested at concentrations ranging from 1 µM to 50 µM, indicating a potential for therapeutic applications in managing inflammation-related diseases .

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives, including this compound. The study reported that certain modifications to the piperidine structure enhanced anti-inflammatory activity while maintaining low cytotoxicity levels. The results suggested that the cyanoethyl group plays a critical role in enhancing the compound's interaction with target proteins involved in inflammatory pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Anti-inflammatory Activity | Neuroprotective Effects | Cytotoxicity Level |

|---|---|---|---|

| This compound | Moderate | Yes | Low |

| Piperidin-4-ol derivatives | High | Moderate | Moderate |

| NLRP3 inhibitors (benzo[d]imidazole derivatives) | High | Yes | Low |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate, and what reaction conditions are typically employed?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(2-cyanoethyl)piperidine with tert-butyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., triethylamine (TEA) to neutralize HCl by-products). Temperature is maintained at 0–5°C during reagent addition to minimize side reactions, followed by room-temperature stirring for 12–24 hours. Progress is monitored via thin-layer chromatography (TLC), and purification is achieved through silica gel column chromatography using ethyl acetate/hexane gradients .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

- Methodological Answer :

- NMR Spectroscopy : H NMR should show a singlet for the tert-butyl group at ~1.4 ppm (9H), a triplet for the cyanoethyl –CH group (~2.5 ppm, J = 6–7 Hz), and piperidine ring protons between 1.6–3.4 ppm. C NMR will confirm the carbonyl carbon at ~155 ppm and the nitrile carbon at ~120 ppm .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak [M+H] at m/z corresponding to the molecular formula CHNO.

- HPLC : Purity >95% is confirmed using a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Methodological Answer : Store the compound in airtight, light-protected containers at 2–8°C. Use desiccants to avoid moisture absorption. During handling, wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation of dust, and avoid contact with strong acids/bases to prevent decomposition of the nitrile or tert-butyl groups .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound during synthesis, particularly in minimizing by-product formation?

- Methodological Answer :

- Stoichiometric Control : Use a 10% excess of tert-butyl chloroformate to drive the reaction to completion.

- Temperature Optimization : Maintain low temperatures (0–5°C) during reagent mixing to suppress side reactions like piperidine ring oxidation.

- Purification : Employ gradient elution in column chromatography (hexane to ethyl acetate) to separate the product from unreacted starting materials. Recrystallization from a 1:1 mixture of diethyl ether and hexane can further enhance purity .

Q. How does the 2-cyanoethyl substituent influence the electronic and steric properties of the piperidine ring, and what implications does this have for subsequent modifications?

- Methodological Answer : The electron-withdrawing cyano group increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., alkylation or acylation at the β-position). Steric hindrance from the tert-butyl group restricts rotational freedom, which can be leveraged to design conformationally constrained analogs. Computational modeling (DFT) predicts charge distribution and reactive sites, guiding selective functionalization .

Q. What are the challenges in crystallizing this compound, and how can solvent selection and crystallization techniques be optimized?

- Methodological Answer : The compound’s low polarity and flexible side chain hinder crystallization. Strategies include:

- Solvent Pair Screening : Test combinations like ethyl acetate/hexane or methanol/water to identify optimal polarity.

- Slow Evaporation : Use a sealed chamber with controlled vapor diffusion over 7–10 days.

- Seeding : Introduce microcrystals from a supersaturated solution to induce nucleation. X-ray diffraction (via SHELX software) confirms crystal structure .

Q. How can computational chemistry predict the reactivity and interaction profiles of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The nitrile group may form hydrogen bonds with active-site residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives for synthesis .

Q. What are key considerations when designing derivatives of this compound to enhance pharmacological activity while maintaining metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the nitrile with a trifluoromethyl group to improve metabolic stability without altering steric demands.

- Prodrug Design : Introduce ester or carbamate moieties at the piperidine nitrogen to enhance bioavailability.

- In Vitro Assays : Test derivatives in hepatic microsome stability assays and CYP450 inhibition studies to optimize pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。